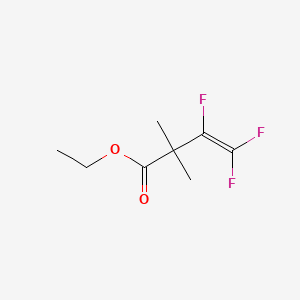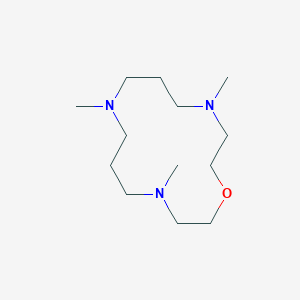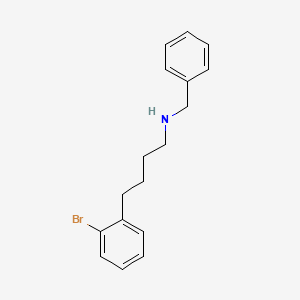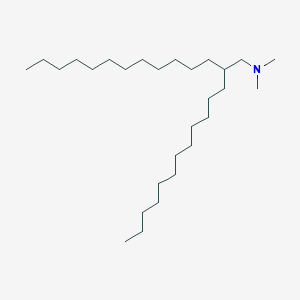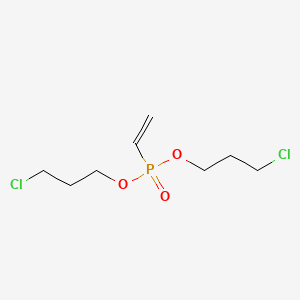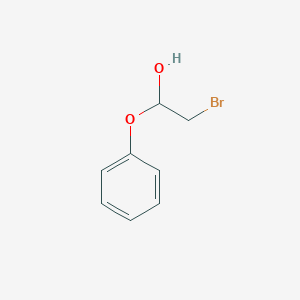![molecular formula C17H29NO2 B14266046 2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine CAS No. 136588-31-3](/img/structure/B14266046.png)
2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine is an organic compound with a complex structure It is characterized by the presence of a phenoxy group substituted with an ethylbutyl chain and an amine group linked to a propoxyethan chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced intermediates and optimized reaction conditions to ensure high yield and purity. For example, the synthesis and isolation of advanced intermediates like (S)-2-Ethylbutyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate have been carried out with high yield and efficient stereoselectivity .
化学反応の分析
Types of Reactions
2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
科学的研究の応用
2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving cellular processes and molecular interactions.
Industry: The compound can be used in the production of specialty chemicals and materials .
作用機序
The mechanism of action of 2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
類似化合物との比較
Similar Compounds
Ethyl N-{2-[4-(2-ethylbutyl)phenoxy]ethyl}carbamate: This compound has a similar structure but differs in the functional groups attached to the phenoxy and ethylbutyl chains.
(S)-2-Ethylbutyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate: Another similar compound with different substituents on the phenoxy group.
Uniqueness
2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine is unique due to its specific combination of functional groups and structural features
特性
CAS番号 |
136588-31-3 |
|---|---|
分子式 |
C17H29NO2 |
分子量 |
279.4 g/mol |
IUPAC名 |
2-[4-(2-ethylbutyl)phenoxy]-N-propoxyethanamine |
InChI |
InChI=1S/C17H29NO2/c1-4-12-20-18-11-13-19-17-9-7-16(8-10-17)14-15(5-2)6-3/h7-10,15,18H,4-6,11-14H2,1-3H3 |
InChIキー |
XOXRUCOKHSCEAS-UHFFFAOYSA-N |
正規SMILES |
CCCONCCOC1=CC=C(C=C1)CC(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5-Bis{[(4-methylphenyl)methyl]sulfanyl}-2H-1,3-dithiole-2-thione](/img/structure/B14265963.png)
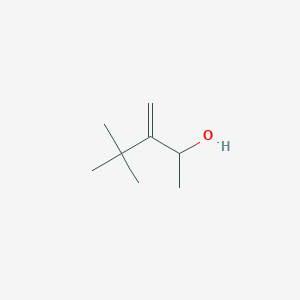
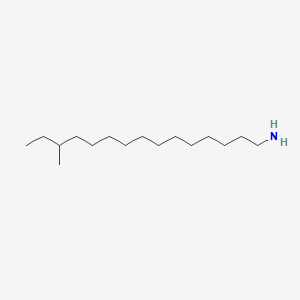
![2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline](/img/structure/B14265973.png)
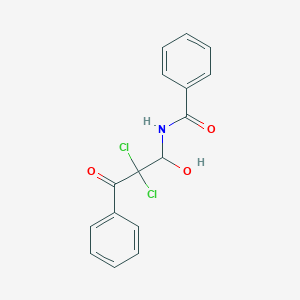
![4-[2-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B14265991.png)


